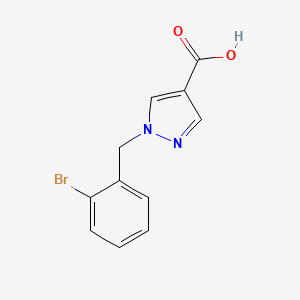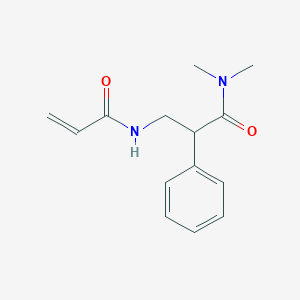
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide, also known as DPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of N,N-dimethylaminoethyl methacrylate (DMAEMA) and has been shown to have unique properties that make it useful in the synthesis of various materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is not fully understood, but it is believed to be related to its ability to interact with various molecules through hydrogen bonding and hydrophobic interactions. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to form complexes with various molecules such as DNA and proteins, which could be useful in drug delivery and gene therapy applications.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to have no significant effects on cell viability and proliferation, indicating its potential use in tissue engineering and regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in lab experiments is its ease of synthesis and high purity. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to be stable under various conditions, making it useful in the synthesis of various materials. However, one limitation of using N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is its limited solubility in water, which could limit its applications in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in various fields. One potential application is in the synthesis of stimuli-responsive materials for drug delivery and tissue engineering. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has also been shown to have potential applications in the synthesis of conductive polymers for electronic devices. Further studies are needed to fully understand the mechanism of action of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide and its potential applications in various fields.
In conclusion, N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, high purity, low toxicity, and biocompatibility make it suitable for use in biomedical applications. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide involves the reaction of DMAEMA with phenylacetyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide. This method has been shown to be efficient and yields high purity N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various fields such as drug delivery, tissue engineering, and polymer synthesis. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been used as a monomer in the synthesis of various polymers such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-dimethylacrylamide) (PDMA). These polymers have been shown to have unique properties such as temperature-responsive behavior and biocompatibility, making them useful in drug delivery and tissue engineering applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13(17)15-10-12(14(18)16(2)3)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVUXWLRWXYUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CNC(=O)C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
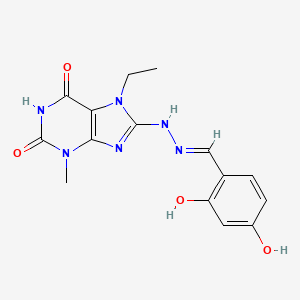


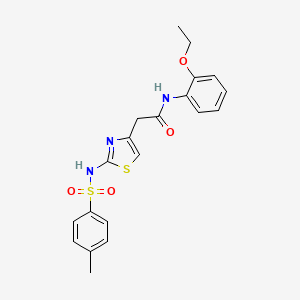
![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
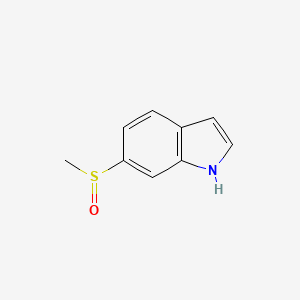
![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
